molecular formula C11H16N2O2 B7844633 4-Amino-N-isopropyl-3-methoxybenzamide

4-Amino-N-isopropyl-3-methoxybenzamide

Cat. No.: B7844633
M. Wt: 208.26 g/mol
InChI Key: RQRYXRILHQWJGJ-UHFFFAOYSA-N
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Description

4-Amino-N-isopropyl-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an amino group, a methoxy group, and a propan-2-yl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-3-methoxybenzoic acid and propan-2-amine.

    Amidation Reaction: The carboxylic acid group of 4-amino-3-methoxybenzoic acid is converted to an amide by reacting with propan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.

    Continuous Flow Synthesis: Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-isopropyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-isopropyl-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-isopropyl-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-methoxy-N-pyridin-2-ylbenzamide: Similar structure with a pyridine ring instead of a propan-2-yl group.

    3-amino-4-methoxy-N-[3-(propan-2-yl)phenyl]benzamide: Similar structure with a different substitution pattern on the benzene ring.

Uniqueness

4-Amino-N-isopropyl-3-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-amino-3-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRYXRILHQWJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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